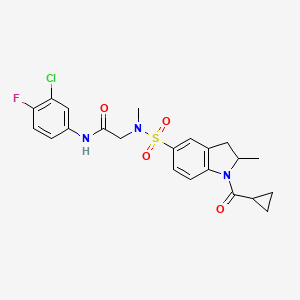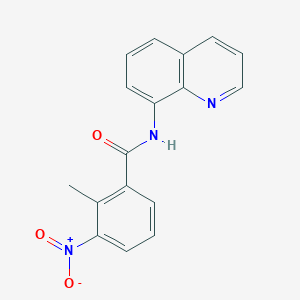
N-(3-Chloro-4-fluorophenyl)-2-(N-methyl1-cyclopropanecarbonyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4-fluorophenyl)-2-(N-methyl1-cyclopropanecarbonyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)acetamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-2-(N-methyl1-cyclopropanecarbonyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the sulfonamide group, and finally, the attachment of the chloro-fluorophenyl and cyclopropanecarbonyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-2-(N-methyl1-cyclopropanecarbonyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as an antibacterial or anticancer agent.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-2-(N-methyl1-cyclopropanecarbonyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group may inhibit enzyme activity by mimicking the natural substrate, while the indole core may interact with biological membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Indomethacin: An indole derivative used as an anti-inflammatory drug.
Fluorophenyl derivatives: Compounds with similar fluorine substitution patterns.
Uniqueness
N-(3-Chloro-4-fluorophenyl)-2-(N-methyl1-cyclopropanecarbonyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)acetamide is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not seen in simpler compounds.
Properties
Molecular Formula |
C22H23ClFN3O4S |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[1-(cyclopropanecarbonyl)-2-methyl-2,3-dihydroindol-5-yl]sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C22H23ClFN3O4S/c1-13-9-15-10-17(6-8-20(15)27(13)22(29)14-3-4-14)32(30,31)26(2)12-21(28)25-16-5-7-19(24)18(23)11-16/h5-8,10-11,13-14H,3-4,9,12H2,1-2H3,(H,25,28) |
InChI Key |
QAEVEMVSNWJVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(N1C(=O)C3CC3)C=CC(=C2)S(=O)(=O)N(C)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11288215.png)
![2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11288217.png)
![1-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine](/img/structure/B11288228.png)
![2-[3-cyclopentyl-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11288239.png)
![Ethyl 4-{[(5-hydroxy-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}benzoate](/img/structure/B11288241.png)
![5-hydroxy-3-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11288249.png)
![Methyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11288252.png)
![2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-ethylamino]ethanol](/img/structure/B11288253.png)
![1-(4-Methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11288257.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11288267.png)
![N-(3,4-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11288281.png)
![N-benzyl-N-isopropyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11288282.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B11288292.png)
